molecular formula C12H18O2 B8115990 Bcn-peg1-OH

Bcn-peg1-OH

Cat. No.: B8115990
M. Wt: 194.27 g/mol
InChI Key: ZPJBVTBOCACHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bcn-peg1-OH, also known as bicyclo[6.1.0]nonyne-polyethylene glycol1-hydroxyl, is a versatile reagent widely used in bioconjugation chemistry. It is a member of the polyethylene glycol (PEG) linker family, which contains a highly reactive bicyclo[6.1.0]nonyne (BCN) group. This compound is particularly notable for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst, making it highly valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcn-peg1-OH typically involves the conjugation of a BCN moiety to a polyethylene glycol (PEG) chain. The reaction can be carried out in either organic solvents or aqueous solutions, depending on the solubility and properties of the substrate molecules. The PEG spacer in the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the purification of the final product to achieve a purity of ≥95%, making it suitable for various research and development applications .

Chemical Reactions Analysis

Types of Reactions

Bcn-peg1-OH primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and selective, allowing for the conjugation of azide-labeled molecules to BCN-modified substrates without the need for a copper catalyst .

Common Reagents and Conditions

The SPAAC reaction between this compound and azide-containing molecules can be performed under mild physiological conditions, making it suitable for use in biological systems. The reaction is typically carried out in aqueous solutions or organic solvents, depending on the solubility of the reactants .

Major Products Formed

The major products formed from the SPAAC reaction involving this compound are stable triazole linkages. These linkages are highly stable and do not interfere with native biological processes, making them ideal for bioconjugation applications .

Mechanism of Action

The mechanism of action of Bcn-peg1-OH involves its highly reactive BCN group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages without the need for a copper catalyst, allowing for efficient and selective bioconjugation. The PEG spacer in the compound increases its hydrophilicity and fine-tunes the properties of the PEGylated molecules, enhancing their solubility and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bcn-peg1-OH is unique due to its single PEG unit, which provides a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring minimal steric hindrance and high reactivity. Compared to its longer PEG counterparts, this compound offers a more compact structure, making it ideal for specific bioconjugation and drug delivery applications .

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-13H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBVTBOCACHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCCO)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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